molecular formula C13H19N3O2 B1523225 2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid CAS No. 1019452-29-9

2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid

Cat. No. B1523225
M. Wt: 249.31 g/mol
InChI Key: IOSWCAYUTZUINK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of a related compound, “2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide”, is a liquid . The molecular weight of “2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid” is 249.31 g/mol.

Scientific Research Applications

Metabolism and Toxicity Studies

  • Metabolic Pathways and Toxic Effects

    Studies on compounds like 5-amino-2-(trifluoromethyl)pyridine reveal insights into the metabolic pathways and toxic effects of pyridine derivatives. For instance, inhalation of certain pyridine derivatives can lead to symptoms such as dizziness, fatigue, and more severe conditions like methemoglobinemia and toxic encephalopathy, underscoring the importance of understanding their metabolic and toxicological profiles (Tao et al., 2022).

  • Human Exposure and Biomarkers

    Research involving the detection of heterocyclic amines (HAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in human subjects suggests that diet is a significant source of exposure to these compounds. Studies focus on developing biomarkers for assessing dietary exposure and internal doses of HAs, which could be relevant for understanding the exposure and potential health impacts of related compounds (Ushiyama et al., 1991).

Applications in Disease Context

  • Carcinogenic Potential and Disease Risk: The formation and presence of carcinogenic HAs in cooked foods, and their subsequent metabolic activation by enzymes like CYP1A2 and NAT2, underscore the relevance of these compounds in cancer research. Understanding their metabolic activation and detoxification pathways can inform strategies to mitigate their carcinogenic potential (Wakabayashi et al., 1992).

Methodological Advances in Detection and Analysis

  • Advances in Detection Techniques: Development of sensitive analytical methods for quantifying HAs and their metabolites in biological samples is critical for assessing exposure levels and potential health risks. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify HAs in urine and feces, offering insights into human exposure levels and the effectiveness of dietary interventions (Vanhaecke et al., 2008).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

2-[(1-ethylpyrrolidin-2-yl)methylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-16-8-4-5-10(16)9-15-12-11(13(17)18)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSWCAYUTZUINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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